molecular formula C12H15N3O2S B000073 Methiazole CAS No. 74239-55-7

Methiazole

Cat. No. B000073
CAS RN: 74239-55-7
M. Wt: 265.33 g/mol
InChI Key: SXJIZQPZESTWLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric total synthesis of Methiazole derivatives, such as (-)-mycothiazole, involves key steps including CMD oxidation for converting thiazolidine to thiazole and Nagao acetate aldol reaction for constructing chiral secondary alcohol. The skipped diene was constructed by Stille coupling, and the conjugated diene was synthesized by lithium(I)- and copper(I)-mediated Stille coupling (Sugiyama, Yokokawa, & Shioiri, 2000).

Molecular Structure Analysis

Intermolecular interactions in pi-stacked conjugated molecules, including alkyl bithiazole oligomers, reveal significant insights into Methiazole's molecular structure. The crystal structures of such oligomers demonstrate the potential for easy conversion to functionalized side chains, indicating a versatile framework for further chemical modifications (Koren, Curtis, Francis, & Kampf, 2003).

Chemical Reactions and Properties

The synthesis, characterization, and crystal structural study of iron(II) 4,4′-bithiazole complex highlight the chemical reactions Methiazole can undergo and its properties. This complex was prepared from the reaction of 4,4′-bithiazole with Fe(NO3)3·9H2O in methanol, showcasing Methiazole's reactivity with metal ions (Amani, Abedi, & Safari, 2012).

Physical Properties Analysis

Methiazole and its derivatives exhibit a range of physical properties, including strong fluorescence and reversible electrochromism in the case of thiazolothiazole fluorophores. These materials show strong blue fluorescence with high quantum yields and distinctive, reversible electrochromic properties, suggesting their potential for optoelectronic applications (Woodward et al., 2017).

Chemical Properties Analysis

Direct arylation polycondensation has been utilized for synthesizing bithiazole-based conjugated polymers, revealing Methiazole's chemical properties and potential for creating crystalline polymer materials with high molecular weights. These polymers exhibit high crystallinity and semiconducting properties, further expanding the application range of Methiazole in material science (Kuwabara et al., 2017).

Scientific Research Applications

Neuroprotective Applications

Methiazole analogues, developed from Chlormethiazole (CMZ), have shown neuroprotective properties in various cellular models of neurodegeneration. These studies indicate that these analogues can be potent neuroprotective agents with varying dependence on GABAA receptor potentiation (VandeVrede et al., 2014).

Interaction with Other Substances

Research has also focused on the interactions of methiazole with other substances. For instance, Chlormethiazole has been observed to potentiate the discriminative stimulus effects of methamphetamine in rats, indicating a behavioral interaction between these substances and suggesting the involvement of non-GABAergic mechanisms (Gasior et al., 2004).

Therapeutic Applications

In the context of therapy, methiazole has been found effective as an adjunct in the treatment of chronic periodontitis, improving clinical outcomes when used alongside scaling and root planing (Sgolastra et al., 2014). Furthermore, methiazole and fenbendazole, benzimidazole derivatives, have shown cytotoxic effects on KRAS-mutant lung cancer cells, suggesting their potential as therapeutic agents in certain cancer types (Shimomura et al., 2019).

Neuropharmacology and Neuroprotection

The pharmacology of Chlormethiazole, a related compound, has been extensively studied for its potential neuroprotective effects. These studies highlight the drug's action mechanism, primarily through GABA activity potentiation, and its potential role in preventing neurodegenerative diseases (Wilby & Hutchinson, 2006).

Other Applications

Methiazole has also been investigated in various other scientific contexts, such as its use in monitoring chemotherapy effects in malignant gliomas (Galldiks et al., 2006), and exploring its safety in topical applications for treating melasma (Kasraee et al., 2008).

Safety And Hazards

Methimazole should be used with caution. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe dust . Serious and sometimes fatal infections may occur during treatment with methimazole .

Future Directions

Methimazole is commonly used in the management of hyperthyroidism, particularly in those for whom more aggressive options such as surgery or radioactive iodine therapy are not appropriate treatment options . Its place in therapy may change in the future . It is usually taken every 8 hours .

properties

IUPAC Name

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIZQPZESTWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424979
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiazole

CAS RN

108579-67-5
Record name Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
802
Citations
S Reuter, B Manfras, M Merkle… - Antimicrobial agents …, 2006 - Am Soc Microbiol
Albendazole (ABZ) and mebendazole are the only drugs licensed for treatment of human alveolar echinococcosis. In order to augment the armamentarium against this deadly disease, …
Number of citations: 64 journals.asm.org
G Shaw, RW Bury, ML Mashford, KJ Breen… - European Journal of …, 1981 - Springer
… Blood was taken before chlormethiazole administration and … On the seventh day, the chlormethiazole study was repeated. … Chlormethiazole ethanedisulphonate and bromomethiazole …
Number of citations: 19 link.springer.com
I Shimomura, A Yokoi, I Kohama, M Kumazaki, Y Tada… - Cancer letters, 2019 - Elsevier
… , we sought to perform further analysis for methiazole and fenbendazole. Among the … methiazole and fenbendazole for subsequent experiments. To validate the effect of methiazole and …
Number of citations: 30 www.sciencedirect.com
GT McInnes - British Medical Journal (Clinical research ed.), 1987 - ncbi.nlm.nih.gov
… In a rapidly reducing dosage regimen over six days chlormethiazole is … , the outcome of chlormethiazole abuse is often serious … cerebral sensitivity to chlormethiazole are probably much …
Number of citations: 31 www.ncbi.nlm.nih.gov
A Pålsson - Acta Psychiatrica Scandinavica, 1986 - Wiley Online Library
… The favourable findings when chlormethiazole treatment was initiated at an early stage in the “high risk” patients suggest that chlormethiazole has a protective action against delirium …
Number of citations: 35 onlinelibrary.wiley.com
D Athen - Acta Psychiatrica Scandinavica, 1986 - Wiley Online Library
… ABSTRACT - A retrospective study comparing the efficacy of chlormethiazole and neuroleptic agents showed that a mortality rate of 0% was associated with chlormethiazole treatment …
Number of citations: 35 onlinelibrary.wiley.com
E Gregg, I Akhter - The British Journal of Psychiatry, 1979 - cambridge.org
This report describes 17 cases of chlormethiazole abuse or dependence. These include one case with symptoms and signs of withdrawal and two other similar cases where undoubted …
Number of citations: 14 www.cambridge.org
A Houston, EG Essex, HM Wiseman… - Human …, 1983 - journals.sagepub.com
… No other patients who attained grade 3 coma required mechanical ventilation (Figure 1), but the highest plasma chlormethiazole concentration attained in these latter patients was only …
Number of citations: 4 journals.sagepub.com
PJ Pentikainen, PJ Neuvonen, S Tarpila, E Syvalahti - Drugs, 1979 - Springer
… Although chlormethiazole is thought to be relatively safe, several … might be a possible risk factor for chlormethiazole toxicity. … They received a capsule containing 192mg chlormethiazole (…
Number of citations: 0 link.springer.com
D Duncan, D Taylor - Psychiatric Bulletin, 1996 - cambridge.org
… were randomised to either chlordiazepoxide or Chlor methiazole. In the first 24 hours … zepoxide compared with 46 patients on chlormethiazole. Although four patients developed delirium …
Number of citations: 8 www.cambridge.org

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